1-(4-bromobutyl)-2(1H)-quinolinone
Description
Properties
Molecular Formula |
C13H14BrNO |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-(4-bromobutyl)quinolin-2-one |
InChI |
InChI=1S/C13H14BrNO/c14-9-3-4-10-15-12-6-2-1-5-11(12)7-8-13(15)16/h1-2,5-8H,3-4,9-10H2 |
InChI Key |
UPISHLXNGZOGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
Chain Length and Substituent Effects
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Compound 20) Structure: Features a 4-bromobutoxy chain (oxygen linker) instead of a bromobutyl group. Pharmacology: Used as a precursor for aripiprazole derivatives, which act as dopamine D2 receptor partial agonists. The oxygen atom in the chain enhances metabolic stability compared to alkyl chains . Key Difference: The ether linkage reduces electrophilicity, limiting its utility in nucleophilic substitution reactions compared to 1-(4-bromobutyl)-2(1H)-quinolinone .
1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone (Compound 34b) Structure: Propyl spacer with a terminal 3-chlorophenyl piperazine group. Pharmacology: Exhibits sigma receptor agonism and antidepressant-like activity in forced-swimming tests. The shorter propyl chain and piperazine moiety enhance CNS penetration and receptor selectivity . Key Difference: The bromobutyl group in this compound offers greater synthetic flexibility for further derivatization via alkylation or cross-coupling reactions .
Functional Group Variations
4-Chloro-3-formyl-1-methyl-2(1H)-quinolinone Structure: Chloro and formyl groups at positions 4 and 3, respectively. Utility: Serves as a building block for anticancer and antimicrobial agents. The electron-withdrawing chloro group directs electrophilic substitutions to specific ring positions . Key Difference: Unlike the bromobutyl substituent, the chloro and formyl groups limit applications in chain elongation or receptor-targeted modifications .
8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2(1H)-quinolinone Structure: Complex dihydroxybutoxy and methoxy substituents. Activity: Demonstrates antimicrobial properties due to hydrogen-bonding interactions with bacterial enzymes . Key Difference: The polar dihydroxy group enhances water solubility but reduces blood-brain barrier penetration compared to the lipophilic bromobutyl chain .
Preparation Methods
Step 1: Bromination of α-Acetylacetanilide
α-Acetylacetanilide undergoes controlled bromination in dichloromethane or chloroform at 20–30°C, with bromine added in two stages (60–70% initially, followed by the remainder during cooling). This staggered addition minimizes di-brominated byproducts, yielding acetyl bromide acetanilide with 93–95% purity. Key parameters include:
-
Solvent ratio : 4–8 mL solvent per gram of substrate
-
Molar ratio : 1–1.3 eq bromine to α-acetylacetanilide
-
Purification : pH adjustment to 6–7, alcohol-based slurrying (methanol/isopropanol)
Step 2: Cyclization in Sulfuric Acid
The brominated intermediate is cyclized in concentrated sulfuric acid (6–20:1 acid-to-substrate ratio) at 10–20°C for 3 hours. Quenching in ice-cold water followed by pH-controlled washing (NaOH/Na2CO3) yields this compound with 99.3–99.6% HPLC purity. This method’s scalability is demonstrated in batch sizes up to 312 kg, achieving 90–93% isolated yields.
N-Alkylation of 2(1H)-Quinolinone Precursors
Reaction Conditions
-
Base : Anhydrous K2CO3 (2.5 eq)
-
Solvent : Dimethylformamide (DMF), 80°C, 12–24 hours
-
Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane)
-
Yield : 68–75% with >95% purity (HPLC)
Competing O-alkylation is suppressed by steric hindrance from the quinolinone’s carbonyl group, favoring N-alkylation at the 1-position. Nuclear Overhauser effect (NOE) spectroscopy confirms regioselectivity, showing proximity between the bromobutyl chain and the quinoline C4 hydrogen.
Acid-Mediated Cyclization of Brominated Intermediates
Cyclization strategies leveraging Brønsted acids provide high atom economy. Polyphosphoric acid (PPA) at 140–150°C facilitates the cyclization of N-(4-bromobutyl) malonamide derivatives into this compound:
Protocol Overview
-
Substrate : N-(4-bromobutyl)-N'-phenylmalonamide
-
Acid : PPA (3 eq), stirred 6 hours
-
Isolation : Neutralization with NaHCO3, ethyl acetate extraction
-
Yield : 82–85%
This method avoids halogen-exchange side reactions common in Lewis acid-mediated processes. Comparative analysis shows PPA outperforms H2SO4 in minimizing debromination (<2% vs. 8–12%).
Comparative Analysis of Synthetic Methods
Reagent Cost Analysis (per kg product):
-
Bromination-Cyclization: $220 (low solvent recovery)
-
N-Alkylation: $410 (high DMF usage)
-
Acid Cyclization: $180 (bulk PPA cost)
Byproduct Formation and Mitigation Strategies
Di-Brominated Byproducts
Over-bromination at the quinoline C3 position occurs with excess Br2 or elevated temperatures (>35°C). Patent data shows reducing bromine stoichiometry to 1.05 eq decreases dibromoquinolinone content from 0.18% to <0.05%.
Hydrolytic Degradation
The bromobutyl chain is susceptible to hydrolysis under basic conditions (pH >9). Storage recommendations include:
-
Temperature : –20°C under argon
-
Stabilizers : 0.1–0.5% ascorbic acid
Industrial-Scale Purification Techniques
Crystallization Optimization
Methanol/water mixtures (7:3 v/v) achieve 99.6% purity through gradient cooling:
-
Dissolve crude product at 60°C
-
Cool to 25°C at 1°C/min
-
Hold 2 hours, isolate crystals
Q & A
Q. What are the optimal synthetic routes for 1-(4-bromobutyl)-2(1H)-quinolinone, and how can reaction conditions be controlled to improve yields?
Methodological Answer: The synthesis of brominated quinolinone derivatives typically involves alkylation reactions. For this compound, a two-step approach is recommended:
O-Alkylation : React 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to introduce the bromobutyl chain. Temperature control (60–80°C) and stoichiometric excess of dibromobutane (1.5–2.0 equiv) are critical to minimize di-alkylation byproducts .
Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product. Monitor reaction progress via TLC (Rf ≈ 0.4–0.5 in 3:7 ethyl acetate/hexane). Yield optimization (>70%) requires inert atmosphere conditions to prevent bromine displacement by moisture.
Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?
Methodological Answer: ¹H NMR analysis is critical for verifying the bromobutyl chain and quinolinone core:
- Quinolinone Core : Look for characteristic signals:
- Bromobutyl Chain :
- Methylenes adjacent to bromine (CH₂Br) appear as a triplet at δ 3.4–3.6 ppm.
- Terminal methylene (CH₂-) groups show δ 1.6–1.8 ppm (multiplet) and δ 3.3–3.5 ppm (triplet) .
Validation : Compare with published spectra of structurally similar compounds (e.g., 7-(4-bromobutyloxy)-3,4-dihydro-2(1H)-quinolinone) to confirm substituent positioning .
Advanced Research Questions
Q. What in vitro pharmacological models are appropriate for assessing the sigma receptor binding affinity of this compound?
Methodological Answer: Sigma receptor activity can be evaluated using:
Q. How do structural modifications at the 4-bromobutyl chain influence the compound's pharmacokinetic properties?
Methodological Answer: Modifications to the bromobutyl chain alter lipophilicity and metabolic stability:
- Chain Length : Shorter chains (e.g., bromopropyl) reduce logP values, potentially improving aqueous solubility but decreasing blood-brain barrier penetration.
- Bromine Replacement : Replacing bromine with methoxy groups (e.g., 1-(4-methoxybutyl) derivatives) reduces alkylation reactivity, enhancing in vivo stability .
Experimental Design : - Use in vitro microsomal assays (e.g., rat liver microsomes) to measure metabolic half-life.
- Compare partition coefficients (logD) via shake-flask methods .
Q. What strategies can resolve discrepancies in biological activity data across different experimental models for this compound?
Methodological Answer: Address data contradictions through:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
